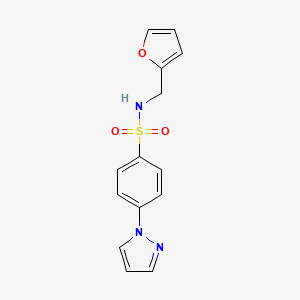

N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and related compounds involves multiple steps, including the formation of pyrazole and benzenesulfonamide derivatives. Studies have detailed the regioselective synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides from ynamides and pyrazoles, employing silver catalysis under mild conditions to form new C-N bonds, achieving good to excellent yields (Karunakar et al., 2023). This approach highlights the versatility and efficiency of modern synthetic methods in constructing complex sulfonamide structures.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been elucidated through crystallographic studies, revealing significant conformation differences between similar molecules. These differences are not driven by steric effects within the molecular arrangements but rather by the weak nature of intermolecular interactions, which likely do not persist in dilute aqueous media (Borges et al., 2014). Such insights are crucial for understanding the behavior of these compounds in various environments.

Chemical Reactions and Properties

The chemical reactivity of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives involves interactions with various reagents and conditions to form new bonds and structures. For instance, the synthesis of benzenesulfonamide derivatives from ynamides and pyrazoles via silver catalysis demonstrates the compound's ability to undergo regioselective reactions, forming new C-N bonds and yielding diverse sulfonamide derivatives (Karunakar et al., 2023).

Physical Properties Analysis

The physical properties of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application and handling. While specific data on these properties for the compound may not be readily available, the general approach to determining these properties involves comprehensive physicochemical characterization techniques, including crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, including its reactivity, stability, and interactions with biological systems, are influenced by its molecular structure. Research on similar sulfonamide compounds has shown that their chemical behavior can be significantly affected by substitutions on the benzene ring and the pyrazole moiety, leading to variations in their biological activities and interactions with enzymes and receptors (Gul et al., 2016).

Scientific Research Applications

Herbicidal Activity

- 2-Pyrazolines with Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with significant herbicidal activity. These compounds demonstrate post-emergence activity against dicotyledonous weed species, indicating their potential application in agriculture. They interfere with the biosynthesis of branched-chain amino acids, a critical pathway for plant growth (Eussen, Thus, Wellinga, & Stork, 1990).

Anti-Inflammatory and Anticancer Activities

- Celecoxib Derivatives : A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the therapeutic potential of sulfonamide derivatives in treating various conditions, including inflammation, pain, oxidative stress, cancer, and viral infections (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

- Synthesis and Bioactivity of Benzenesulfonamides : New derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, suggesting their applicability in developing anti-tumor agents (Gul et al., 2016).

Antitumor and Antimicrobial Activities

- Sulfonamide Derivatives as Antimicrobial Agents : The study synthesizes new derivatives of benzenesulfonamide with various substituted pyrazole and thiazole rings, showing promising dual antibacterial and antifungal potency. These compounds are highlighted for their potential as safer antimicrobials with significant activity profiles (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-21(19,16-11-13-3-1-10-20-13)14-6-4-12(5-7-14)17-9-2-8-15-17/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMRFXDHFDELJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)